molecular formula C14H13FO B6373078 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% CAS No. 1261964-09-3

5-(3,5-Dimethylphenyl)-2-fluorophenol, 95%

Cat. No. B6373078
CAS RN: 1261964-09-3
M. Wt: 216.25 g/mol
InChI Key: CHTVUWUMNLDXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% (5-DMFP-2-F) is a compound that has been studied for its multiple uses in scientific research. It is a member of the phenol family and is composed of a 5-carbon phenyl ring with three methyl substituents, two of which are attached to the phenyl ring, and a fluorine atom attached to the phenol group. 5-DMFP-2-F is a versatile compound with a wide range of applications in biochemical and physiological studies.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of biologically active compounds, such as 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95%-2-carboxylic acid, which has been shown to have anti-tumor activity. In addition, 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% has been used as an intermediate for the synthesis of other compounds, such as 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95%-2-sulfonic acid, which has been used in the synthesis of a variety of pharmaceuticals. 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% has also been used in the synthesis of fluorescent dyes and as a reagent for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% has not been fully elucidated. However, it is known that 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% is able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% have been studied in a variety of organisms. In mice, 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% has been shown to reduce inflammation and pain. In addition, 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% has also been shown to reduce the production of nitric oxide, which is a molecule involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The use of 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. In addition, 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% can be synthesized in a variety of ways, making it a versatile compound for laboratory use. However, there are some limitations to the use of 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, the compound is not very stable, and it is sensitive to light, heat, and air. Therefore, it must be stored and handled carefully.

Future Directions

There are a number of potential future directions for the use of 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% in scientific research. For example, further research could be done to explore the potential therapeutic applications of 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95%, such as its use as an anti-inflammatory agent or as an analgesic. In addition, further research could be done to explore the potential of 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% as a substrate for the synthesis of other biologically active compounds. Finally, further research could be done to explore the potential of 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% as a reagent for the synthesis of other compounds.

Synthesis Methods

5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% can be synthesized through a variety of methods. One method is the synthesis from 4-fluorophenol, which involves the reaction of 4-fluorophenol with 3,5-dimethylbenzaldehyde in the presence of a base, such as potassium carbonate. This reaction yields 5-(3,5-Dimethylphenyl)-2-fluorophenol, 95% in high yields. Other methods of synthesis include the reaction of 4-fluorophenol with 3,5-dimethylbenzyl chloride in the presence of a base, or the reaction of 3,5-dimethylbenzaldehyde with 4-fluorobenzyl bromide in the presence of a base.

properties

IUPAC Name

5-(3,5-dimethylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTVUWUMNLDXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684134
Record name 4-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-09-3
Record name 4-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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